1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a diazepane ring, and a methylsulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Diazepane ring formation: The alkylated pyrazole is reacted with a suitable diamine to form the diazepane ring.
Introduction of the methylsulfonyl group: The diazepane derivative is then treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyrazole or diazepane derivatives.
Scientific Research Applications
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Research: Study of its interactions with biological targets, such as enzymes or receptors.
Industrial Chemistry: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and diazepane rings may contribute to its binding affinity and specificity, while the methylsulfonyl group may influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane
- 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane dihydrochloride
- 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane sulfate
Uniqueness
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and diazepane rings, along with the methylsulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylsulfonyl-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S.ClH/c1-12-11-13(2)17(14-12)10-8-15-5-4-6-16(9-7-15)20(3,18)19;/h11H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGMYCAWZYZCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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